6-Methylpyridine-3-carbonitrile 1-oxide
Overview
Description
Its unique structure offers opportunities in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-3-carbonitrile 1-oxide involves several steps. One common method includes the reaction of 6-methylpyridine with cyanogen bromide under controlled conditions to form the nitrile group. The subsequent oxidation of the nitrile compound using hydrogen peroxide or other oxidizing agents yields this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-3-carbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical reducing agents.
Substitution: Sodium hydroxide or other strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds .
Scientific Research Applications
6-Methylpyridine-3-carbonitrile 1-oxide has numerous applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methylpyridine-3-carbonitrile 1-oxide exerts its effects involves interactions with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbonitrile: Lacks the methyl group at the 6-position.
6-Methylpyridine-2-carbonitrile: The nitrile group is at the 2-position instead of the 3-position.
Pyridine-3-carbonitrile 1-oxide: Lacks the methyl group at the 6-position.
Uniqueness
6-Methylpyridine-3-carbonitrile 1-oxide is unique due to the presence of both the methyl group at the 6-position and the nitrile group at the 3-position, along with the 1-oxide functionality.
Properties
IUPAC Name |
6-methyl-1-oxidopyridin-1-ium-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-2-3-7(4-8)5-9(6)10/h2-3,5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJRWBSMGODNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C#N)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600288 | |
Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31795-59-2 | |
Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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